(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane
Overview
Description
(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane, also known as AMCH, is a cyclic organic compound with a molecular formula of C9H16O2. It is a chiral molecule with two stereocenters, and the (1R,2S,4S) configuration is the most stable and commonly used in scientific research. AMCH has attracted attention in the fields of organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.
Mechanism Of Action
The mechanism of action of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is not fully understood, but it is believed to interact with biological molecules such as enzymes, receptors, and DNA. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can form covalent bonds with nucleophiles such as thiol groups, amino groups, and carboxylic acids. This reactivity makes (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Biochemical And Physiological Effects
(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities in vitro. It can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can inhibit the replication of hepatitis B virus and herpes simplex virus.
Advantages And Limitations For Lab Experiments
(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a versatile molecule that can be easily synthesized and functionalized. It can be used as a chiral building block to prepare a wide range of compounds with high enantioselectivity. However, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can be hazardous to handle. It can form explosive peroxides when exposed to air, and can react violently with strong oxidizing agents. Therefore, proper safety precautions should be taken when working with (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane.
Future Directions
There are many potential future directions for research involving (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane. One area of interest is the development of new synthetic methods for (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane and its derivatives. Another area is the exploration of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane as a tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the anti-inflammatory, anti-tumor, and anti-viral activities of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane could be further investigated for potential therapeutic applications. Finally, the properties of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane-based polymers could be explored for use in advanced materials.
Scientific Research Applications
(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been widely used as a building block in the synthesis of various natural products, pharmaceuticals, and functional materials. For example, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can be used as a precursor to synthesize the anti-cancer drug taxol, and the anti-inflammatory drug celecoxib. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also be functionalized to form chiral ligands for asymmetric catalysis, and to prepare novel polymers with unique mechanical and thermal properties.
properties
CAS RN |
149251-77-4 |
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Product Name |
(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |
InChI Key |
VPQYGKRHSKLXJB-XHNCKOQMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
synonyms |
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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